molecular formula C11H13NO3 B13276670 3-(4-Amino-3-ethoxyphenyl)prop-2-enoic acid

3-(4-Amino-3-ethoxyphenyl)prop-2-enoic acid

Cat. No.: B13276670
M. Wt: 207.23 g/mol
InChI Key: XJIOGVUKSGNDOY-GQCTYLIASA-N
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Description

3-(4-Amino-3-ethoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of cinnamic acid, featuring an amino group and an ethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3-ethoxyphenyl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitro-3-ethoxybenzaldehyde and malonic acid.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with malonic acid in the presence of a base, such as pyridine, to form the corresponding cinnamic acid derivative.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3-ethoxyphenyl)prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or the double bond in the prop-2-enoic acid moiety.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is commonly used for reduction.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted cinnamic acid derivatives.

Scientific Research Applications

3-(4-Amino-3-ethoxyphenyl)prop-2-enoic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Amino-3-ethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Amino-3-methoxyphenyl)prop-2-enoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid: Contains a hydroxy group, leading to different chemical properties and reactivity.

    3-(4-Acetylphenyl)prop-2-enoic acid: Features an acetyl group, which significantly alters its chemical behavior.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(E)-3-(4-amino-3-ethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H13NO3/c1-2-15-10-7-8(3-5-9(10)12)4-6-11(13)14/h3-7H,2,12H2,1H3,(H,13,14)/b6-4+

InChI Key

XJIOGVUKSGNDOY-GQCTYLIASA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C(=O)O)N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)O)N

Origin of Product

United States

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